molecular formula C23H20N2O5 B3685056 2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID

2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID

Cat. No.: B3685056
M. Wt: 404.4 g/mol
InChI Key: LRZQPEDKUOGHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a benzamido group and a phenoxyacetamido group. It has been studied for its antimicrobial, antiproliferative, and antibiofilm activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multi-step reactions. One common method includes the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 4-aminobenzoic acid to form 2-(3-methylphenoxy)acetamido-4-aminobenzoic acid. Finally, this compound undergoes a coupling reaction with 2-aminobenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves its interaction with microbial cell membranes, leading to disruption of biofilm formation. The compound may also inhibit specific enzymes or pathways critical for microbial growth and proliferation. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit biofilm formation and its potential antiproliferative effects make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[4-[[2-(3-methylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-15-5-4-6-18(13-15)30-14-21(26)24-17-11-9-16(10-12-17)22(27)25-20-8-3-2-7-19(20)23(28)29/h2-13H,14H2,1H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZQPEDKUOGHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID
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